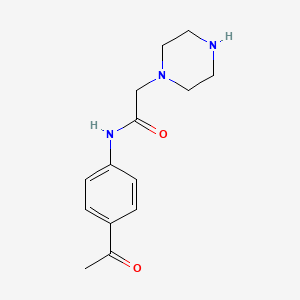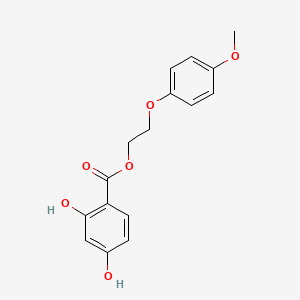
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester is an organic compound with a complex structure that includes both benzoic acid and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(4-methoxyphenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the phenoxy or methoxy groups with other functional groups.
Applications De Recherche Scientifique
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The phenoxy and methoxy groups play a crucial role in the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,4-dihydroxy-, methyl ester: This compound has a similar structure but with a methyl ester group instead of the 2-(4-methoxyphenoxy)ethyl ester group.
Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: This compound includes an additional methyl group on the benzoic acid ring.
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a methoxy group on the benzoic acid ring and an ethyl ester group.
Uniqueness
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester is unique due to the presence of both 2,4-dihydroxybenzoic acid and 2-(4-methoxyphenoxy)ethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
116208-89-0 |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)ethyl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C16H16O6/c1-20-12-3-5-13(6-4-12)21-8-9-22-16(19)14-7-2-11(17)10-15(14)18/h2-7,10,17-18H,8-9H2,1H3 |
Clé InChI |
PRMVHLQGFGLIFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCOC(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
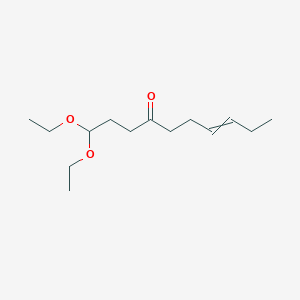

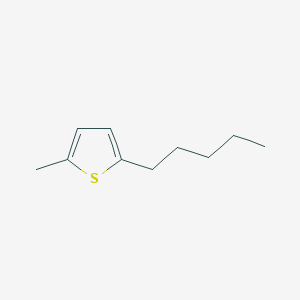
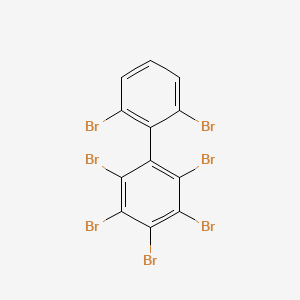

![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)


![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
